2-chloro-3-(chloromethyl)-6-methoxypyridine
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Overview
Description
2-chloro-3-(chloromethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(chloromethyl)-6-methoxypyridine typically involves the chlorination of 3-(chloromethyl)-6-methoxypyridine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 2-chloro-3-(methyl)-6-methoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-chloro-3-(chloromethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(chloromethyl)-6-methoxypyridine involves its interaction with molecular targets through its functional groups. The chlorine atoms and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(chloromethyl)pyridine: Lacks the methoxy group, making it less versatile in certain reactions.
3-(chloromethyl)-6-methoxypyridine:
2-chloro-6-methoxypyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
2-chloro-3-(chloromethyl)-6-methoxypyridine is unique due to the presence of both chlorine atoms and a methoxy group, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds with diverse applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
1227588-36-4 |
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Molecular Formula |
C7H7Cl2NO |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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